![molecular formula C23H20N2O2S B2746836 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea CAS No. 2380063-27-2](/img/structure/B2746836.png)
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea, also known as DFTU, is a synthetic compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents and shows promising results in various applications.
作用機序
The mechanism of action of 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea varies depending on the application. In cancer research, 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea protects neurons from oxidative stress by reducing reactive oxygen species and preventing mitochondrial dysfunction. In antifungal activity, 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea inhibits fungal growth by disrupting the fungal cell membrane and inhibiting fungal cell wall synthesis.
Biochemical and Physiological Effects:
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and immunomodulatory activity. In antioxidant activity, 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea reduces reactive oxygen species and prevents oxidative stress. In anti-inflammatory activity, 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In immunomodulatory activity, 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea modulates the immune system by regulating the production of cytokines and enhancing immune cell function.
実験室実験の利点と制限
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has several advantages and limitations for lab experiments. One advantage is its high purity and stability, which makes it easy to handle and store. Another advantage is its broad range of applications, which makes it a versatile compound for scientific research. However, one limitation is its relatively high cost, which may limit its use in some experiments. Another limitation is its potential toxicity, which requires careful handling and safety precautions.
将来の方向性
There are several future directions for the research and development of 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea. One direction is the optimization of its synthesis method to improve its yield and reduce its cost. Another direction is the exploration of its potential applications in other fields, such as drug discovery and material science. Additionally, further research is needed to elucidate its mechanism of action and to investigate its potential side effects and toxicity.
合成法
The synthesis of 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves the reaction of diphenylmethanol with 4-(furan-3-yl)thiophen-2-ylmethylamine followed by the addition of urea. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea as a final product. The purity of the product can be enhanced by recrystallization and purification techniques.
科学的研究の応用
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has been used in various scientific research applications, including cancer research, neuroprotection, and antifungal activity. In cancer research, 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In antifungal activity, 1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has been used to inhibit the growth of various fungal species.
特性
IUPAC Name |
1-benzhydryl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-23(24-14-21-13-20(16-28-21)19-11-12-27-15-19)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,15-16,22H,14H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCVQIKETDYALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CS3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

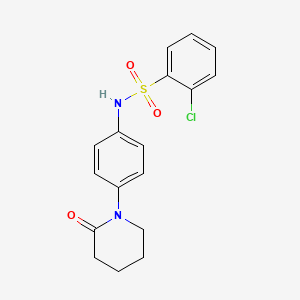

![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)
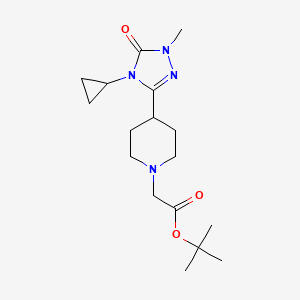
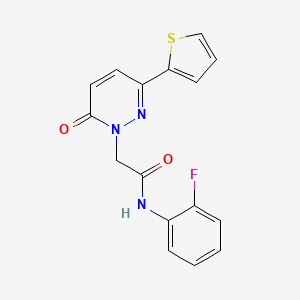
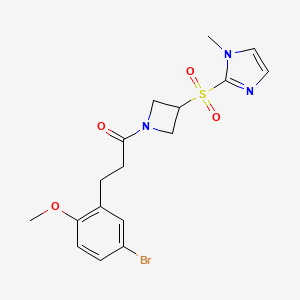
![2-[(5-{[(2-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2746763.png)
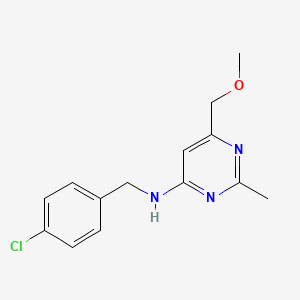
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2746765.png)
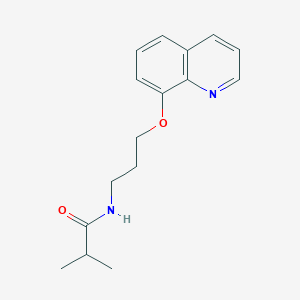
![Methyl (1R,2R,5R)-3-benzyl-2-(methoxymethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2746768.png)


